molecular formula C23H25BrN5NaO5 B1668494 N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide CAS No. 111130-14-4

N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide

Cat. No. B1668494
M. Wt: 554.4 g/mol
InChI Key: RODQJMRHNNVXAG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cgp 33304 is a dual leukotriene receptor antagonists and phospholipase A2 inhibiting agent. It may prevent hypoxia secondary to leukotriene induced bronchoconstriction in shock states. CGP 33304 has potential to be an useful therapeutic agent in acute ischemic disorders including traumatic shock.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various chemical structures, showcasing its versatility in chemical reactions. For instance, its derivatives have been synthesized and characterized using different analytical methods like IR, NMR, and Mass Spectrometry, demonstrating their potential in chemical research and drug development (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation and Molecular Docking Studies

  • The compound and its derivatives have been subjected to biological evaluation and molecular docking studies. These studies are crucial for understanding the biological activities of chemical compounds and their potential therapeutic applications. The results from such investigations provide insights into the compound's interaction with biological targets, which is essential in drug discovery (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Activity

  • Compounds synthesized from N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide have been evaluated for their antimicrobial activity. This indicates the potential use of these compounds in developing new antimicrobial agents, which is significant given the growing concern over antibiotic resistance (Pitucha et al., 2011).

Application in Material Science

  • Derivatives of this compound have been used in material science, particularly in enhancing the properties of polymers like Polyoxymethylene (POM). This application is vital in industries such as automotive, where materials with specific properties are required (Park et al., 2012).

Potential in Anticancer Research

  • Some derivatives have shown potential in anticancer research, particularly in cytotoxic activity against cancer cells. This area of research is crucial in the ongoing search for more effective and targeted cancer therapies (Hassan, Hafez, & Osman, 2014).

properties

CAS RN

111130-14-4

Product Name

N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide

Molecular Formula

C23H25BrN5NaO5

Molecular Weight

554.4 g/mol

IUPAC Name

sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-bromo-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide

InChI

InChI=1S/C23H26BrN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1

InChI Key

RODQJMRHNNVXAG-UHFFFAOYSA-M

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+]

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+]

Appearance

Solid powder

Other CAS RN

111130-14-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGP 33304
CGP-33304
N (3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
Reactant of Route 4
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide

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